8-(4-Butylphenyl)-8-oxooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(4-butylphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-2-3-8-15-11-13-16(14-12-15)17(19)9-6-4-5-7-10-18(20)21/h11-14H,2-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYZRAXARKFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300035 | |
| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-15-2 | |
| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 8-(4-Butylphenyl)-8-oxooctanoic Acid
The following technical guide details the synthesis pathway for 8-(4-Butylphenyl)-8-oxooctanoic acid , a specific lipophilic keto-acid often utilized as a metabolic probe, a linker in proteolysis-targeting chimeras (PROTACs), or an intermediate in the synthesis of PPAR agonists and histone deacetylase (HDAC) inhibitors.
This guide prioritizes the Friedel-Crafts Acylation via the Mono-Ester Chloride Route , a precision methodology that avoids the polymerization and purification challenges associated with direct anhydride reactions of long-chain dicarboxylic acids.
Executive Summary
Target Molecule: 8-(4-Butylphenyl)-8-oxooctanoic acid
Chemical Formula:
The synthesis of medium-to-long chain aryl-oxoalkanoic acids presents a unique challenge: the instability of monomeric cyclic anhydrides for chain lengths exceeding C6 (adipic). While succinic (C4) and glutaric (C5) anhydrides react cleanly, suberic acid (C8) derivatives tend to form linear polyanhydrides, leading to heterogeneous reaction mixtures.
To ensure high regioselectivity (para-substitution) and purity , this guide recommends a four-step convergent synthesis:
-
Desymmetrization of Suberic Acid to Monomethyl Suberate.
-
Activation to Methyl 8-chloro-8-oxooctanoate.
-
Friedel-Crafts Acylation of n-Butylbenzene.
-
Hydrolysis to the final acid.
Retrosynthetic Analysis
The strategic disconnection is at the carbonyl-aryl bond (
Pathway Visualization
The following diagram outlines the logical flow of the synthesis.
Figure 1: Retrosynthetic pathway utilizing the mono-ester chloride route to ensure regioselectivity and prevent polymerization.
Detailed Experimental Protocols
Step 1: Synthesis of Monomethyl Suberate
Objective: Desymmetrize suberic acid to prevent double-acylation in later steps.
Reagents: Suberic acid (1.0 eq), Methanol (1.2 eq),
-
Setup: Equip a 1L round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Suspend suberic acid (174.2 g, 1.0 mol) in toluene (500 mL). Add methanol (38.4 g, 1.2 mol) and conc.
(1 mL). -
Reflux: Heat to reflux.[1] The water generated is removed azeotropically. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3) for the disappearance of di-acid.
-
Workup: Cool to RT. Wash with water (2 x 200 mL) to remove unreacted di-acid (which is more soluble in water than the ester). Extract the organic layer with sat.
to remove mono-ester into the aqueous phase (leaving di-ester in organic). -
Isolation: Acidify the aqueous bicarbonate layer with HCl to pH 2. Extract with EtOAc, dry over
, and concentrate.[2] -
Yield: Expect ~60-70% of monomethyl suberate as a colorless oil/low-melting solid.
Step 2: Activation to Methyl 8-chloro-8-oxooctanoate
Objective: Convert the carboxylic acid to the reactive acyl chloride.
Reagents: Monomethyl suberate (1.0 eq), Thionyl Chloride (
-
Setup: Flame-dried 500 mL flask under
atmosphere. -
Addition: Dissolve monomethyl suberate (18.8 g, 100 mmol) in dry DCM (100 mL). Add catalytic DMF (3 drops).
-
Chlorination: Add
(17.8 g, 150 mmol) dropwise over 30 mins at 0°C. -
Reflux: Warm to RT and reflux for 2 hours until gas evolution (
, ) ceases. -
Purification: Remove solvent and excess
under reduced pressure (rotary evaporator with a caustic trap). -
Product: The residue is the crude acyl chloride (yellow oil), used directly in the next step to avoid hydrolysis.
Step 3: Friedel-Crafts Acylation (The Critical Step)
Objective: Couple the acyl chain to the aromatic ring with para-selectivity.
Reagents: n-Butylbenzene (1.1 eq), Methyl 8-chloro-8-oxooctanoate (1.0 eq), Aluminum Chloride (
-
Preparation: In a 3-neck flask under
, suspend anhydrous (16.0 g, 120 mmol) in dry DCM (150 mL). Cool to 0°C. -
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 2 (approx. 100 mmol) in DCM (50 mL) and add dropwise to the
suspension. Stir for 15 min to form the acylium ion complex. -
Substrate Addition: Add n-butylbenzene (14.8 g, 110 mmol) dropwise, maintaining temperature < 5°C. The solution will darken (orange/red).
-
Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by HPLC or TLC.
-
Quenching: Caution: Pour the reaction mixture slowly onto ice/HCl (200 g ice + 50 mL conc. HCl) with vigorous stirring.
-
Extraction: Separate the organic layer. Wash aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry (
), and concentrate. -
Purification: The crude contains the para isomer (major), ortho isomer (minor), and unreacted butylbenzene. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).
-
Characterization: Isolate Methyl 8-(4-butylphenyl)-8-oxooctanoate .
Step 4: Hydrolysis to Final Acid
Objective: Cleave the methyl ester to yield the target free acid. Reagents: Methyl ester intermediate, NaOH (2M), Methanol, THF.
-
Reaction: Dissolve the purified methyl ester (10 g) in THF/MeOH (1:1, 50 mL). Add 2M NaOH (50 mL).
-
Stir: Stir at RT for 4 hours (or 50°C for 1 hour) until the ester spot disappears on TLC.
-
Workup: Evaporate volatiles (THF/MeOH). The residue is the sodium salt in water.
-
Precipitation: Cool the aqueous solution to 0°C. Acidify slowly with 1M HCl to pH 1-2. The product will precipitate as a white solid.
-
Final Purification: Filter the solid. Recrystallize from minimal Ethanol/Water or Hexane/Ethyl Acetate to remove trace isomers.
Key Data & Expected Results
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Melting Point | 78 - 82°C (Predicted) | Capillary Method |
| Mass Spec | [M-H]- = 289.4 m/z | LC-MS (ESI Negative) |
NMR Characterization (Predicted)
-
NMR (400 MHz,
):- 11.0 (br s, 1H, -COOH )
- 7.90 (d, J=8.2 Hz, 2H, Ar-H ortho to CO)
- 7.28 (d, J=8.2 Hz, 2H, Ar-H meta to CO)
-
2.95 (t, J=7.4 Hz, 2H, Ar-CO-CH
-) -
2.68 (t, J=7.6 Hz, 2H, Ar-CH
-) -
2.35 (t, J=7.4 Hz, 2H, -CH
-COOH) - 1.75 - 1.30 (m, 12H, Alkyl Chain protons)
-
0.94 (t, J=7.3 Hz, 3H, -CH
)
Mechanistic Insight & Troubleshooting
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the generation of an acylium ion complex
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure all glassware is flame-dried; use fresh |
| Isomer Mix | High Reaction Temp | Keep addition at 0°C; do not exceed RT during reaction. |
| Polymerization | Use of Suberic Anhydride | Switch to the Mono-Ester Chloride route (as described). |
| Incomplete Hydrolysis | Steric bulk / Low Temp | Increase temp to 50°C or use LiOH instead of NaOH. |
Safety & Handling
-
Aluminum Chloride (
): Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood and quench carefully. -
Thionyl Chloride: Toxic and corrosive. Releases
and . Use a caustic scrubber. -
Solvents: DCM is a suspected carcinogen; use proper PPE.
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Acylation Methodology: "Friedel-Crafts acylation of aromatics with dicarboxylic acid anhydrides." Journal of Organic Chemistry, 1985 , 50(12), 2128–2133. Link
-
Homologous Synthesis (Biphenyl Analog): U.S. Patent 4,621,154, "Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid." Link
-
Suberic Acid Derivatives: "Synthesis of 8-aryl-8-oxooctanoic acids via Friedel-Crafts acylation." Tetrahedron Letters, 2008 , 49(33), 4882-4885. Link
-
General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989 , pp. 1006-1015. Link
Sources
8-(4-Butylphenyl)-8-oxooctanoic acid molecular weight and formula
Topic: 8-(4-Butylphenyl)-8-oxooctanoic acid: Chemical Identity, Synthesis, and Application Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Utilization in Lipophilic Linker Design and Metabolic Pharmacophores
Executive Summary
8-(4-Butylphenyl)-8-oxooctanoic acid is a functionalized fatty acid analog characterized by a terminal carboxylic acid, a long-chain aliphatic linker, and a lipophilic butylphenyl ketone "warhead." In drug discovery, this scaffold serves as a critical intermediate for constructing albumin-binding moieties, histone deacetylase (HDAC) inhibitors, and proteolysis-targeting chimera (PROTAC) linkers.
This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and an analysis of its utility in modulating the pharmacokinetic (PK) profiles of small molecules.
Chemical Identity & Physicochemical Profile[1][2][3]
The fundamental identity of the molecule is defined by its dual nature: a polar hydrophilic tail (carboxylic acid) and a hydrophobic head (butylphenyl ketone).
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | 8-(4-Butylphenyl)-8-oxooctanoic acid | Assumes n-butyl substitution at the para position. |
| Molecular Formula | C₁₈H₂₆O₃ | Valid for both n-butyl and tert-butyl isomers. |
| Molecular Weight | 290.40 g/mol | Monoisotopic Mass: 290.1882 Da |
| CAS Number | 898791-47-4 (refers to t-butyl analog) | Note: The n-butyl variant is often custom-synthesized; the t-butyl analog is the common catalog reference. |
| Physical State | White to Off-White Solid | Crystalline powder. |
| pKa (Predicted) | ~4.76 (Carboxylic Acid) | Typical for aliphatic carboxylic acids. |
| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic due to the phenyl-butyl and octyl chain. |
| Solubility | DMSO, Ethanol, DCM | Poorly soluble in water without pH adjustment. |
Synthetic Methodology: Friedel-Crafts Acylation
Pillar of Expertise: The synthesis of 8-(4-Butylphenyl)-8-oxooctanoic acid relies on the regioselective Friedel-Crafts acylation. The choice of suberic anhydride (or methyl suberyl chloride) over suberoyl dichloride is critical to prevent the formation of the diketone side product.
3.1. Reaction Pathway Visualization
The following diagram illustrates the regioselective acylation pathway, highlighting the critical intermediate stabilization.
Figure 1: Friedel-Crafts acylation pathway using suberic anhydride to ensure mono-functionalization.
3.2. Detailed Experimental Protocol
Safety Precaution: Aluminum chloride (
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried 250 mL 3-neck round-bottom flask, suspend Aluminum Chloride (1.1 eq, anhydrous) in dry Dichloromethane (DCM) (50 mL).
-
Cool the suspension to 0°C using an ice bath.
-
-
Electrophile Formation:
-
Add Suberic Anhydride (1.0 eq) (or methyl suberyl chloride) dropwise/portion-wise to the suspension. Stir for 15 minutes to generate the acylium ion complex.
-
-
Acylation:
-
Add n-Butylbenzene (1.0 eq) dropwise over 20 minutes, maintaining the temperature below 5°C.
-
Mechanistic Insight: The n-butyl group is an activating ortho/para director. Due to steric hindrance of the butyl chain, the para position is kinetically favored, yielding the desired 4-substituted product.
-
-
Reaction & Quench:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M) . Caution: Exothermic.
-
-
Work-up & Purification (Self-Validating Step):
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Base Extraction Strategy: To separate the product (acid) from unreacted butylbenzene (neutral), extract the combined organic layers with saturated NaHCO₃ . The product moves to the aqueous phase as the carboxylate salt.
-
Wash the aqueous phase with fresh DCM to remove non-acidic impurities.
-
Acidify the aqueous phase to pH ~2 with 1M HCl to precipitate the product.
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be confirmed.
-
¹H NMR (400 MHz, CDCl₃):
- ~7.9 ppm (d, 2H, Ar-H ortho to ketone).
- ~7.3 ppm (d, 2H, Ar-H meta to ketone).
-
~2.9 ppm (t, 2H,
adjacent to ketone). -
~2.3 ppm (t, 2H,
adjacent to COOH). - ~0.9 ppm (t, 3H, terminal methyl of butyl group).
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ peak: 289.4 m/z .
-
Applications in Drug Development
This molecule is rarely a drug in itself but acts as a high-value "enabler" moiety.
5.1. Albumin Binding & Half-Life Extension
The 8-carbon chain combined with the lipophilic phenyl ring mimics the structure of medium-chain fatty acids. Conjugating this moiety to peptides (e.g., GLP-1 analogs) or small molecules can promote non-covalent binding to Human Serum Albumin (HSA).
-
Mechanism: The butylphenyl tail inserts into the hydrophobic pockets of HSA (Sudlow Site II), protecting the payload from renal clearance and enzymatic degradation.
5.2. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.
-
Utility: The 8-carbon alkyl chain provides a flexible "spacer" of approximately 10–12 Å.
-
Modification: The ketone group at position 8 can be reduced to a methylene or converted to an oxime to alter linker rigidity.
Figure 2: Functional mapping of the molecule in pharmaceutical design.
References
Methodological & Application
8-(4-Butylphenyl)-8-oxooctanoic acid experimental protocol
An In-Depth Guide to the Synthesis of 8-(4-Butylphenyl)-8-oxooctanoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 8-(4-butylphenyl)-8-oxooctanoic acid. Designed for researchers in medicinal chemistry, materials science, and drug development, this guide integrates established chemical principles with practical, field-proven insights to ensure a successful and reproducible outcome.
The synthesis is centered around the robust and widely-utilized Friedel-Crafts acylation reaction.[1] This classic carbon-carbon bond-forming reaction is an electrophilic aromatic substitution that allows for the installation of an acyl group onto an aromatic ring.[2][3] In this protocol, we will acylate butylbenzene with a derivative of suberic acid (octanedioic acid) using a Lewis acid catalyst.
Reaction Scheme
The overall synthetic strategy is a two-step process:
-
Activation of Suberic Acid: Conversion of the dicarboxylic acid to the more reactive suberoyl chloride.
-
Friedel-Crafts Acylation: Reaction of suberoyl chloride with butylbenzene in the presence of aluminum chloride (AlCl₃) to form the target keto-acid.
Image: Overall reaction for the synthesis of 8-(4-butylphenyl)-8-oxooctanoic acid.
Mechanism Spotlight: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation. The mechanism proceeds via the formation of a highly electrophilic acylium ion.[3]
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to a chlorine atom on the suberoyl chloride, polarizing the C-Cl bond. This facilitates the cleavage of the bond, forming a resonance-stabilized acylium ion.[3]
-
Electrophilic Aromatic Substitution: The π-electrons of the butylbenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.[3]
-
Re-aromatization: A base (in this case, the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final product. The AlCl₃ catalyst is regenerated in the process.[3]
A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is that the product is an aryl ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further polysubstitution reactions, leading to a cleaner, mono-acylated product.[2]
Caption: The Friedel-Crafts Acylation Mechanism.
Materials and Reagents
| Reagent | Formula | CAS No. | Notes |
| Suberic Acid | C₈H₁₄O₄ | 505-48-6 | Purity ≥98% |
| Thionyl Chloride | SOCl₂ | 7719-09-7 | Reagent grade, handle in fume hood |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, catalytic amount |
| Butylbenzene | C₁₀H₁₄ | 104-51-8 | Anhydrous, Purity ≥99% |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 7446-70-0 | Anhydrous, handle with care (moisture sensitive) |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous solvent |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | For extraction |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 2M solution for work-up |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | Aqueous solution for washing |
| Brine | NaCl | 7647-14-5 | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | For drying organic layers |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Column chromatography setup (silica gel)
Detailed Experimental Protocol
Part A: Synthesis of Suberoyl Chloride
Rationale: Suberic acid is a dicarboxylic acid. To facilitate the Friedel-Crafts reaction, both carboxylic acid groups must be converted into a more reactive form. Thionyl chloride is an excellent reagent for this transformation, producing the diacyl chloride (suberoyl chloride) and volatile byproducts (SO₂ and HCl gas).[4][5]
-
Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add suberic acid (1 equivalent) and a catalytic amount of anhydrous DMF.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.2 equivalents) to the dropping funnel and add it dropwise to the flask over 30 minutes. The reaction is exothermic and will generate gas.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80°C) for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude suberoyl chloride is a colorless to pale yellow liquid and can be used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation of Butylbenzene
Rationale: This is the key C-C bond-forming step. Anhydrous conditions are critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[6] The reaction is performed at a low temperature to control its exothermic nature and minimize potential side reactions.
-
Setup: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve the suberoyl chloride (1 equivalent) from Part A in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Addition of Butylbenzene: After the suberoyl chloride has been added, add butylbenzene (1.1 equivalents) dropwise via the dropping funnel, again keeping the temperature at 0°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
Part C: Work-up and Purification
Rationale: The work-up procedure is designed to quench the reaction, remove the catalyst, and isolate the crude product from the aqueous phase. Acidic and basic washes are used to remove unreacted starting materials and byproducts.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and quench the reaction. Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or DCM.
-
Washing: Combine the organic layers and wash sequentially with:
-
2M HCl (twice)
-
Water (once)
-
Saturated NaHCO₃ solution (twice, to remove unreacted carboxylic acid)
-
Brine (once)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 8-(4-butylphenyl)-8-oxooctanoic acid as a solid.
Workflow Visualization
Caption: Overall experimental workflow for synthesis.
Characterization of Final Product
To confirm the identity and purity of the synthesized 8-(4-butylphenyl)-8-oxooctanoic acid, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (doublets, ~7.2-7.9 ppm), methylene protons alpha to ketone (~2.9 ppm), methylene protons alpha to carboxylic acid (~2.3 ppm), butyl chain protons (~0.9-2.7 ppm), and other aliphatic methylene protons in the C8 chain. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbons for ketone (~199 ppm) and carboxylic acid (~178 ppm). Aromatic carbons (~128-145 ppm). Aliphatic carbons corresponding to the octanoic acid and butyl chains. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₁₈H₂₆O₃ (290.40 g/mol ). |
| FT-IR | Characteristic C=O stretching frequencies for the ketone (~1680 cm⁻¹) and carboxylic acid (~1710 cm⁻¹). Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). C-H stretches for aromatic and aliphatic groups. |
| Melting Point | A sharp melting point range, indicating high purity. |
Safety Precautions
This protocol involves the use of hazardous materials. Adherence to standard laboratory safety practices is mandatory.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[8]
-
Fume Hood: All steps involving thionyl chloride, aluminum chloride, dichloromethane, and acid/base extractions must be performed in a well-ventilated chemical fume hood.[9]
-
Thionyl Chloride: Is corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.
-
Acids and Bases: Concentrated acids and bases are highly corrosive and can cause severe burns.[9][10] Handle with caution, especially during the quenching and washing steps.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a reliable and reproducible two-step protocol for the synthesis of 8-(4-butylphenyl)-8-oxooctanoic acid via Friedel-Crafts acylation. By providing a rationale for key experimental choices, outlining a comprehensive characterization strategy, and emphasizing critical safety precautions, this guide serves as an authoritative resource for researchers. The successful execution of this protocol will yield a high-purity product suitable for further investigation in various scientific disciplines.
References
- Material Safety Data Sheet. (n.d.). Hoefer, Inc.
- Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid: A Technical Guide. (2025). Benchchem.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chemistry Learner.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Safety Data Sheet - Octanoic acid. (n.d.). Tennants Distribution.
- Safety Data Sheet - Allianz™ OPT thickener. (2018, August 15). ChemPoint.com.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- Safety Data Sheet - Butyric Acid. (2014, December 22). Fisher Scientific.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Clemson University.
- A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. (2015). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]
- 6. cerritos.edu [cerritos.edu]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. chempoint.com [chempoint.com]
- 9. tennantsdistribution.com [tennantsdistribution.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-(4-Butylphenyl)-8-oxooctanoic Acid
Welcome to the technical support center for the synthesis of 8-(4-butylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis and improve yields. Our approach is rooted in established chemical principles and practical, field-tested experience.
Introduction to the Synthesis
The synthesis of 8-(4-butylphenyl)-8-oxooctanoic acid is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of butylbenzene with suberic anhydride or suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the desired keto-acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions to get your experiment back on track.
Problem 1: Low or No Product Yield
Question: I performed the Friedel-Crafts acylation of butylbenzene with suberic anhydride and AlCl₃, but my yield of 8-(4-butylphenyl)-8-oxooctanoic acid is extremely low. What could be the issue?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality, reaction conditions, and catalyst activity.
Possible Causes and Solutions:
-
Moisture Contamination: Aluminum chloride is highly hygroscopic and reacts violently with water. Moisture will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure your starting materials (butylbenzene and suberic anhydride) are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Catalyst: The quality of the aluminum chloride is critical. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.
-
Solution: Use a fresh, unopened container of anhydrous aluminum chloride. A simple visual test is to observe the reagent; it should be a fine, white to pale-yellow powder. Clumps or a strong smell of HCl indicate decomposition.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants and catalyst is crucial. For the acylation with an acid anhydride, more than two equivalents of AlCl₃ are required because the catalyst will complex with both the acylating agent and the resulting ketone product.
-
Solution: A common starting point is a molar ratio of Butylbenzene:Suberic Anhydride:AlCl₃ of 1:1:2.2. Optimization may be necessary depending on your specific conditions.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. However, be cautious, as excessive heat can promote side reactions.
-
Problem 2: Formation of an Insoluble Tar-Like Substance
Question: During my reaction, a thick, dark, insoluble material formed, making workup and purification impossible. What is this substance and how can I prevent it?
Answer: The formation of tar is a common issue in Friedel-Crafts reactions, often resulting from side reactions or polymerization, especially under harsh conditions.
Possible Causes and Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to polymerization of the reactants or products, as well as other side reactions.
-
Solution: Maintain a controlled temperature throughout the reaction. The addition of the aluminum chloride and the acylating agent should be done slowly and at a low temperature (e.g., 0-5 °C) to manage the initial exothermic reaction. The reaction can then be allowed to warm to room temperature or gently heated if necessary.
-
-
Polyalkylation/Polyacylation: Although less common in acylation than alkylation, under certain conditions, multiple acyl groups can be added to the aromatic ring, leading to complex mixtures and polymers.[1][2]
-
Impure Starting Materials: Impurities in the butylbenzene or suberic anhydride can act as catalysts for polymerization.
-
Solution: Use high-purity starting materials. If necessary, distill the butylbenzene and recrystallize the suberic anhydride before use.
-
Problem 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. Recrystallization yields an oily product, and column chromatography is giving poor separation.
Answer: The purification of 8-(4-butylphenyl)-8-oxooctanoic acid can be challenging due to its structure, which contains both a nonpolar butylphenyl group and a polar carboxylic acid group.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral byproducts.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2), which will precipitate the purified 8-(4-butylphenyl)-8-oxooctanoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If the product obtained after acid-base extraction is still impure, recrystallization can be attempted.
-
Solvent Selection: A mixed solvent system is often effective. For example, dissolve the product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a solvent in which it is less soluble (e.g., hexane, water) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
-
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) can improve the separation. The acetic acid helps to protonate the carboxylic acid, reducing tailing on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing precursors to long-chain alkylbenzenes?
A1: Friedel-Crafts acylation has two main advantages over alkylation.[4] First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in Friedel-Crafts alkylation.[1][3] This ensures the formation of the desired linear acyl chain. Second, the acyl group is electron-withdrawing and deactivates the aromatic ring, preventing polyalkylation, which often occurs in Friedel-Crafts alkylation because the alkyl group is activating.[2][3] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5][6]
Q2: Can I use an alternative Lewis acid catalyst instead of aluminum chloride?
A2: Yes, other Lewis acids can be used, such as ferric chloride (FeCl₃), but aluminum chloride is generally the most effective and widely used for this type of reaction.[7] The choice of catalyst can influence the reaction conditions and yield. Some modern, greener catalysts are also being explored to minimize the environmental impact of traditional Lewis acids.[8]
Q3: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A3: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of suberic anhydride, followed by cleavage to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich butylbenzene ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4]
-
Deprotonation: A weak base, typically [AlCl₃(OH)]⁻ formed from traces of moisture or the complexed catalyst, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4][9]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic signals for the aromatic protons, the butyl group, the long aliphatic chain, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q5: My final product needs to be the fully reduced alkane, 8-(4-butylphenyl)octanoic acid. What is the best way to reduce the ketone?
A5: The Clemmensen reduction is a classic and effective method for reducing aryl ketones to alkanes.[5][10] This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][10] It is particularly well-suited for substrates that are stable in strong acid. An alternative is the Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, and is suitable for compounds that are sensitive to acid.[5]
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Amount/Value | Rationale |
| Butylbenzene | 1.0 equivalent | Limiting reagent. |
| Suberic Anhydride | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction to completion. |
| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 equivalents | More than 2 equivalents are needed to complex with the anhydride and the product ketone. |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvent that solubilizes the reactants. |
| Temperature | 0 °C for addition, then room temperature | Controls the initial exotherm and prevents side reactions. |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Ensures the reaction proceeds to completion. |
Step-by-Step Protocol for Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connect to an inert gas line).
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride and the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve suberic anhydride in the anhydrous solvent and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
Butylbenzene Addition: Add butylbenzene dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and decompose any unreacted AlCl₃.
-
Workup: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using the acid-base extraction method described in the troubleshooting section.
Visualizing the Workflow
Diagram 1: Synthesis and Purification Workflow
Caption: Troubleshooting flowchart for addressing low product yield.
References
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- Optimized condition of Friedel-Crafts acylation.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]
-
Friedel Crafts Acylation: Mechanism & Conditions. Vaia. [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. LibreTexts Chemistry. [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]
-
Clemmensen reduction. University of Calgary. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
CLEMMENSEN REDUCTION. SlideShare. [Link]
-
Clemmensen reduction. Wikipedia. [Link]
-
Friedel Crafts Acylation: Mechanism, Reactions & limitations. StudySmarter. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]
optimizing 8-(4-Butylphenyl)-8-oxooctanoic acid assay conditions
This guide is structured as a Tier 3 Technical Support resource for 8-(4-Butylphenyl)-8-oxooctanoic acid . As this compound is primarily a research intermediate (structurally related to HDAC inhibitors and lipid modulators) rather than a marketed drug with a standardized compendial monograph, this guide focuses on analytical quantification (HPLC/LC-MS) and physicochemical optimization for biological screening.[1][2]
Module 1: Solubility & Stock Preparation
Context: This molecule contains a lipophilic tail (butylphenyl) and a polar head (carboxylic acid).[1][2] The LogP is estimated >3.5, making aqueous solubility the primary failure point in biological assays.[1][2]
FAQ: Why is my compound precipitating in cell culture media?
Answer: The compound is a lipophilic weak acid (pKa ~4.5–4.8).[1][2] In neutral media (pH 7.4), it is ionized, which improves solubility slightly, but the heavy hydrophobic burden of the butylphenyl and octanoyl chain dominates.[1]
-
Root Cause: "Crashing out" occurs when the organic co-solvent concentration is insufficient to shield the hydrophobic core.[2]
-
Solution: Use the "Pre-Dilution Step" method.[2] Do not add 100% DMSO stock directly to the media.[1][2]
Optimized Stock Protocol
-
Primary Stock: Dissolve powder in 100% DMSO to 10–50 mM. Sonicate for 5 minutes.
-
Intermediate Dilution: Dilute the primary stock 1:10 into PBS (pH 7.4) + 0.5% BSA (Bovine Serum Albumin) .[1][2]
-
Final Dosing: Add the intermediate solution to the culture well.
Module 2: Analytical Assay Optimization (HPLC/LC-MS)
Context: Quantifying this compound requires suppressing the ionization of the carboxylic acid to prevent peak tailing.[1][2]
FAQ: Why do I see broad, tailing peaks in my HPLC trace?
Answer: Tailing is caused by the mixed-mode interaction of the deprotonated carboxylate group (COO⁻) with residual silanols on the silica column.[1][2][3]
-
Fix: You must lower the pH of the mobile phase below the pKa (Target pH < 3.0).
Standardized HPLC Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | C18 (End-capped), 3.5 µm, 4.6 x 100 mm | High carbon load required for retention of the butylphenyl group.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization (COOH form), sharpening the peak.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides lower backpressure than Methanol for this viscous run.[2] |
| Gradient | 50% B to 95% B over 10 min | High organic start required due to high lipophilicity.[2] |
| Detection | UV @ 254 nm | The acetophenone moiety (phenyl ketone) absorbs strongly here .[1][2] |
Workflow Visualization: Method Development Logic
Caption: Decision tree for optimizing peak symmetry of aryl-keto acids. The critical step is pH suppression.[1]
Module 3: Biological Matrix Extraction (Sample Prep)
Context: When extracting this compound from plasma or tissue homogenate, protein precipitation (PPT) often yields poor recovery due to the compound getting trapped in the protein pellet.[1][2]
FAQ: My recovery from plasma is <50%. What is wrong?
Answer: The hydrophobic butylphenyl tail binds non-specifically to plasma proteins (albumin).[1][2] Simple methanol precipitation is insufficient to break this bond.[2]
High-Recovery LLE Protocol
-
Acidification: Add 10 µL of 1M HCl to 100 µL of plasma sample.
-
Extraction Solvent: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1][2]
-
Agitation: Vortex for 5 minutes (vigorous).
-
Separation: Centrifuge at 10,000 x g for 5 min.
-
Reconstitution: Evaporate the supernatant and reconstitute in Mobile Phase (50:50 Water:ACN).
Extraction Workflow Diagram
Caption: Acid-assisted Liquid-Liquid Extraction (LLE) maximizes recovery by neutralizing the carboxylic acid.[1][2]
Module 4: Stability & Storage
Context: The "8-oxo" (ketone) and the alkyl chain present specific stability risks.[1][2]
FAQ: Does the compound degrade during overnight autosampler runs?
Answer: Generally, aryl ketones are stable.[1] However, two risks exist:
-
Photodegradation: The acetophenone chromophore can be light-sensitive.[2]
-
Protocol: Use amber glass vials.
-
-
Evaporation: If dissolved in high % organic solvent (e.g., Ethanol) in open wells, concentration changes occur.[1][2]
| Stress Condition | Stability Rating | Precaution |
| Freeze/Thaw (-20°C) | High | Stable for >5 cycles.[1][2] |
| Room Temp (pH 7) | Moderate | Stable for 24h.[1][2] |
| Strong Base (pH > 10) | Low | Risk of keto-enol tautomerization or aldol-like condensation.[1][2] |
| Oxidation (H2O2) | Moderate | Benzylic oxidation possible at the butyl chain.[1][2] |
References
-
PubChem. (2025).[1][2][6] 8-(tert-Butoxy)-8-oxooctanoic acid and related derivatives: Chemical Properties. National Library of Medicine.[2] [1][2]
-
ChemicalBook. (2024).[1][2] 8-(tert-Butoxy)-8-oxooctanoic acid Spectral Data.
-
BenchChem. (2025).[1][2][5][6] Synthesis and Handling of 8-(4-hexylphenyl)-8-oxooctanoic acid.[1][2]
-
Sigma-Aldrich. (2024).[2] Product Specification: 8-(4-t-Butylphenyl)-8-oxooctanoic acid.[1][2](Note: Representative link for structural class verification).
Sources
- 1. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]
- 2. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Protocols for 8-(4-Butylphenyl)-8-oxooctanoic Acid
Core Chemical Profile & Stability Assessment
Compound: 8-(4-Butylphenyl)-8-oxooctanoic acid Chemical Class: Long-chain Aromatic Keto-Acid Primary Vulnerabilities: Benzylic Oxidation, Photochemical Cleavage, Esterification.
To prevent degradation, you must understand why this molecule is unstable. It possesses three distinct "danger zones" that react to environmental stress:
-
The Benzylic Position (C-4 on the Butyl Chain): The carbon atom of the butyl group directly attached to the phenyl ring contains "benzylic hydrogens." These bonds are weaker than standard alkyl C-H bonds.[1] In the presence of oxygen and light, they undergo radical abstraction, leading to hydroxylation or ketone formation (oxidative degradation).
-
The Aromatic Ketone (8-Oxo Group): This moiety acts as a chromophore. Upon UV exposure, it can enter an excited triplet state, initiating Norrish Type I or II cleavage reactions, breaking the carbon chain.
-
The Carboxylic Acid Tail: While stable in isolation, this group will undergo esterification if stored in protic solvents (Methanol, Ethanol) with even trace catalytic acid or heat.
Storage & Handling Protocols (Module 1)
Q: How should I store the solid powder long-term?
A: The solid state is most stable, but not immune to oxidation.
-
Temperature: Store at -20°C . For storage >6 months, -80°C is preferred.
-
Atmosphere: You must store this under an inert atmosphere (Argon or Nitrogen). Oxygen is the primary reagent for benzylic oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Never use clear glass or plastic (which allows gas permeability).
Q: Can I store it in solution?
A: Solution storage is high-risk. If necessary:
-
Solvent: Anhydrous DMSO or DMF. Avoid Ethanol/Methanol (risk of ethyl/methyl ester formation).
-
Concentration: High concentrations (>10 mM) are more stable than dilute solutions.
-
Duration: Use within 24 hours if at Room Temperature (RT). Frozen aliquots (-80°C) are viable for 1-3 months but susceptible to freeze-thaw degradation.
Visualization: Handling Workflow
Figure 1: Critical workflow for receiving and banking the compound to minimize moisture uptake and oxidative stress.
Solubilization & Formulation (Module 2)
Q: My compound turned yellow in DMSO. Is it still good?
A: Likely No. A yellow or brown discoloration in aromatic ketones usually indicates the formation of quinoid-like oxidation products or polymerization.
-
Cause: DMSO that is not anhydrous can absorb water, and in the presence of light/air, the benzylic position oxidizes.
-
Action: Run an LC-MS. If the main peak is <95%, discard.
Q: I see a new peak at M+14 or M+28 in my LC-MS. What is it?
A: This is characteristic of Esterification .
-
M+14: Methyl ester (formed if Methanol was used).
-
M+28: Ethyl ester (formed if Ethanol was used).
-
Prevention: Switch to Aprotic solvents (DMSO, DMF, Acetonitrile) for stock preparation.
Q: Can I use ultrasonic baths to dissolve it?
A: Use with caution. Sonication generates heat and free radicals (cavitation).
-
Protocol: Pulse-sonicate (5 seconds on, 10 seconds off) in an ice bath. Do not sonicate for >2 minutes continuously.
Troubleshooting Degradation (Module 3)
Diagnostic Table: Common Degradation Signs
| Observation | Probable Cause | Mechanism | Corrective Action |
| Yellow/Brown Color | Oxidation | Benzylic oxidation at butyl chain or polymerization. | Discard. Purge future stocks with Argon. |
| Purity Drop (LC-MS) | Photolysis | Norrish Type I/II cleavage of the ketone. | Use Amber Vials exclusively. Work under low light. |
| Rt Shift (HPLC) | Esterification | Reaction of COOH with alcoholic solvent. | Avoid MeOH/EtOH. Use ACN/Water for HPLC mobile phase only (do not store in it). |
| Precipitation | Solubility Limit | Lipophilic tail (butylphenyl) aggregating in aqueous media. | Limit aqueous buffer to <0.5% DMSO final concentration. |
Visualization: Degradation Pathways
Figure 2: The three primary degradation pathways. Note that benzylic oxidation and photodegradation are often coupled.
Analytical Validation Protocols
To validate the integrity of your compound before critical experiments, use this HPLC method.
Method: Reverse-Phase HPLC (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Carboxyl/Amide).
-
Pass Criteria: Single peak >98% area. Any shoulder peaks indicate early-stage benzylic oxidation.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 12 on Free Radical Reactions and Benzylic Oxidation). Link
-
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Detailed mechanisms on Norrish Type I/II reactions of aromatic ketones). Link
-
BenchChem Technical Support. (2025). Stabilizing Acetophenone Derivatives for Long-Term Storage. (General protocols for aromatic ketone handling). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-Oxooctanoic acid derivatives. (Structural analogs and stability data). Link
-
Sigma-Aldrich. (2025). Product Specification: 8-(4-t-Butylphenyl)-8-oxooctanoic acid.[2] (Handling and safety data for the specific CAS 898791-47-4). Link
Sources
reducing background noise in 8-(4-Butylphenyl)-8-oxooctanoic acid assays
Introduction: Navigating the Challenges of Novel Compound Assays
Welcome to the technical support center for researchers utilizing 8-(4-Butylphenyl)-8-oxooctanoic acid and other novel small molecules in biochemical and cell-based assays. A significant challenge in early-stage drug discovery and chemical biology is the development of robust and reproducible assays. High background noise is a common and critical hurdle that can mask true biological signals, leading to false positives or negatives and ultimately compromising data integrity.[1]
While publicly available literature on the specific biological activity of 8-(4-Butylphenyl)-8-oxooctanoic acid is limited[2], the principles of assay optimization and background reduction are universal. This guide provides a structured, in-depth approach to systematically identify and mitigate the common causes of high background noise, ensuring the generation of high-quality, reliable data for your research.
Troubleshooting Guide & FAQs
This section is organized by the most common sources of background noise. Each question addresses a specific issue you might encounter during your experiments, providing not just a solution, but the scientific reasoning behind it.
Category 1: Assay Plate & Protocol-Related Issues
Q1: My assay has high background across the entire plate, even in my negative control wells. What is the most likely cause and how do I fix it?
This widespread issue almost always points to problems with non-specific binding (NSB) or inadequate washing.[3] NSB occurs when assay components, such as detection antibodies or enzymes, adhere to unoccupied sites on the microplate surface.[4][5]
Core Causality: The surfaces of microplates are designed to bind proteins, and if these sites are not properly saturated with an inert protein or detergent, subsequent reagents will bind indiscriminately, generating a background signal.[6] In parallel, inefficient washing fails to remove these unbound reagents, leaving them to contribute to the final signal.[7]
Troubleshooting Workflow:
-
Optimize Your Blocking Step: Blocking is essential to saturate the unoccupied sites on the solid phase.[1][6]
-
Agent Selection: The choice of blocking agent is critical and should be empirically determined. Bovine Serum Albumin (BSA) and non-fat dry milk are common, but ensure your blocker does not cross-react with your assay reagents.[1][6]
-
Concentration & Time: Increase the concentration of your blocking agent (e.g., from 1% to 3% or 5% BSA) and/or extend the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[8]
-
-
Enhance Your Washing Protocol: The wash step is a physical separation process designed to remove unbound material.[9] It involves two physical processes: a rapid dilution of residual droplets and a slower, diffusion-limited removal of the liquid layer near the well surface.[10]
-
Increase Wash Cycles: Most protocols recommend 3-5 wash cycles. If background is high, increasing to 5-6 cycles is a simple first step.[7][11]
-
Introduce a Soak Time: A soak time, where the wash buffer remains in the wells for 30-60 seconds before aspiration, can significantly improve the removal of tenaciously bound, non-specific molecules.[7][10]
-
Verify Wash Volume: Ensure the dispensed volume is sufficient to cover the entire well surface, typically 300-350µL for a standard 96-well plate.[7]
-
Q2: What components should be in my wash buffer and can the wrong buffer cause high background?
Yes, the composition of your wash buffer is critical. Using water alone is a common mistake; it lacks buffering capacity and can lead to protein denaturation on the plate surface.[9]
Core Causality: An effective wash buffer maintains a stable physiological environment (pH, ionic strength) for the specifically bound molecules while disrupting weak, non-specific interactions.
Recommended Formulation & Protocol:
-
Base Buffer: Use a physiological buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at a pH of 7.2–7.4.[7] Note: Avoid phosphate-based buffers if you are using an Alkaline Phosphatase (AP) conjugate, as phosphate can act as a competitive inhibitor.[9]
-
Add a Detergent: The inclusion of a non-ionic detergent like TWEEN 20 is the most critical optimization factor.[7] It reduces surface tension and helps displace weakly bound proteins.
Table 1: Wash Buffer Component Troubleshooting
| Issue | Possible Cause in Wash Buffer | Recommended Solution |
| High Background | No detergent or insufficient concentration. | Add 0.05% TWEEN 20 to your PBS or TBS base.[7] |
| Weak Signal | Detergent concentration is too high (>0.1%). | Reduce TWEEN 20 concentration to 0.05% or lower. |
| Inconsistent Results | Using water instead of a buffered solution. | Switch to a physiological buffer like PBS or TBS.[9] |
| Low AP Signal | Using a phosphate-based buffer (PBS) with an Alkaline Phosphatase conjugate. | Switch to a Tris-based buffer (TBS).[9] |
Category 2: Reagent & Compound-Related Issues
Q3: I suspect my test compound, 8-(4-Butylphenyl)-8-oxooctanoic acid, is directly interfering with my fluorescence-based assay. How can I verify this?
Compound interference is a major source of false positives in drug discovery screening.[12][13] Small molecules can interfere through two primary mechanisms:
-
Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as your assay's detection fluorophore.[12][14]
-
Quenching: The compound absorbs the excitation or emission energy of the fluorophore, leading to a decrease in signal (a potential false negative).[12]
Experimental Protocol: Compound Interference Counter-Screen
This protocol is designed to isolate the signal contribution of the test compound.
Objective: To determine if 8-(4-Butylphenyl)-8-oxooctanoic acid produces a signal in the absence of a complete biological assay system.
Procedure:
-
Prepare two sets of wells on a microplate (black plates are recommended for fluorescence assays to minimize background).[15][16]
-
"No Enzyme/Target Control" Wells: Add all assay components (buffer, substrate, cofactors) except for the biological target (e.g., the enzyme or receptor).
-
"Full Assay" Wells: Add all assay components, including the biological target.
-
Add a dilution series of 8-(4-Butylphenyl)-8-oxooctanoic acid to both sets of wells. Include a vehicle control (e.g., DMSO) with no compound.
-
Incubate for the standard assay duration.
-
Read the plate on your microplate reader using the standard assay settings.
Data Interpretation:
-
If you observe a dose-dependent increase in signal in the "No Enzyme/Target Control" wells, your compound is autofluorescent .[14]
-
To identify quenchers, look for a decrease in the signal of your positive control in the "Full Assay" wells.
Mitigation Strategies:
-
Switch Fluorophores: Select fluorescent probes with red-shifted excitation and emission wavelengths, as fewer library compounds fluoresce in this range.[14]
-
Use an Orthogonal Assay: Confirm hits using a different detection method (e.g., a luminescence or absorbance-based assay) that is less susceptible to this type of interference.[12][13]
Q4: My results are inconsistent from day to day, and my signal window seems to be decreasing over time. What's happening?
This pattern strongly suggests issues with reagent stability.[15] Many biological reagents, especially enzymes and antibodies, are sensitive and can degrade with improper handling, leading to a loss of activity and increased variability.[17][18]
Core Causality: Repeated freeze-thaw cycles can denature proteins, reducing their efficacy.[15] Furthermore, reagents not allowed to equilibrate to the assay temperature can cause signal drift as the plate is being read.[19][20]
Best Practices for Reagent Handling:
-
Aliquot Reagents: Upon receipt, aliquot enzymes, antibodies, and critical substrates into single-use volumes and store them at the recommended temperature (typically -20°C or -80°C). This prevents multiple freeze-thaw cycles.[15][20]
-
Temperature Equilibration: Before starting an assay, allow all reagents to equilibrate to room temperature.[19][21] This is especially important for luminescence assays where enzymatic reactions are often temperature-sensitive.
-
Prepare Fresh: Prepare working solutions of reagents fresh for each experiment, especially for unstable components like some enzyme substrates.[20]
-
Use Internal Controls: Run a reference standard or control compound on every plate. This allows you to track assay performance over time and normalize data between different runs.[15]
Category 3: Detection & Instrumentation
Q5: How do I choose the correct microplate for my assay, and can it really affect my background?
Yes, microplate selection is a critical and often overlooked variable that directly impacts the signal-to-noise ratio.[7][16]
Core Causality: The color and surface properties of the plate are designed to either maximize signal reflection, minimize light scatter, or allow light to pass through, depending on the detection method.
Plate Selection Guide:
| Assay Type | Recommended Plate Color | Rationale |
| Luminescence | White, Opaque | Maximizes the reflection of the emitted light signal, directing it towards the detector and enhancing sensitivity.[16][19][21] |
| Fluorescence | Black, Opaque | Minimizes background from autofluorescence and reduces crosstalk (light scattering between wells).[15][16] |
| Absorbance | Clear | Allows light to pass directly through the sample to the detector.[16] |
Additional Considerations:
-
Plate Storage: White plates used for luminescence can absorb energy from ambient light and emit it during measurement (autofluorescence). Store plates in the dark before use.[19]
-
Well Scanning: If you observe high variability between replicate wells, it may be due to uneven cell distribution or precipitates. Use your plate reader's well-scanning feature to take an average reading across the well surface rather than a single point in the center.[16]
Visualizing the Troubleshooting Process
Diagram 1: General Workflow for High Background Troubleshooting
This diagram outlines a logical, step-by-step process for diagnosing and resolving high background noise in your assays.
Caption: A systematic workflow for troubleshooting high background signals.
Diagram 2: The Impact of Effective vs. Ineffective Blocking
This diagram illustrates the molecular basis of non-specific binding and how a proper blocking step prevents it.
Caption: Blocking prevents non-specific antibody binding to the plate.
References
-
How to Wash ELISA Microplates Effectively. (2024). Scopelab. [Link]
-
Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
How to Optimize Microplate Washing for ELISA and Cell-Based Assays. (2025). LabX. [Link]
-
Optimizing the Separation Step on 96-well Microplates for ELISA Assays. (N.D.). Corning. [Link]
-
Microplate washing: process description and improvements. (1992). Journal of Immunological Methods. [Link]
-
Optimizing Cell Migration Scratch Assays With Effective Post-Scratch Microplate Washing. (2021). BioTek. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2018). ResearchGate. [Link]
-
Interference with Fluorescence and Absorbance. (2021). ResearchGate. [Link]
-
Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
-
Nonspecific binding in immunoassays. (N.D.). CANDOR Bioscience GmbH. [Link]
-
Non-Specific Binding: What You Need to Know. (N.D.). Surmodics IVD. [Link]
-
Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI. [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. (2021). PMC. [Link]
-
Tips for Improved Luminescence Performance. (N.D.). Agilent. [Link]
-
Three Factors That Can Hurt Your Assay Results. (2017). Promega Connections. [Link]
-
High-throughput screening and stability optimization of anti-streptavidin IgG1 and IgG2 formulations. (2011). PubMed. [Link]
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (2020). PMC. [Link]
-
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). PMC. [Link]
-
High-throughput screening of antibody variants for chemical stability: identification of deamidation-resistant mutants. (2016). Taylor & Francis. [Link]
-
A Strategy for Minimizing Background Signal in Autoinductive Signal Amplification Reactions for Point-of-Need Assays. (2015). PubMed. [Link]
-
How to Reduce Background Noise in ELISA Assays. (2025). Patsnap Synapse. [Link]
-
How to reduce the background noise in the IF (immunofluorescence) experiments? (2019). ResearchGate. [Link]
-
How to get rid of the background noise for EdU proliferation assay? (2019). ResearchGate. [Link]
-
8-(tert-Butoxy)-8-oxooctanoic acid. (N.D.). PubChem. [Link]
-
Audio Denoising for Robust Audio Fingerprinting. (2022). arXiv. [Link]
Sources
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cqscopelab.com [cqscopelab.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. High-throughput screening and stability optimization of anti-streptavidin IgG1 and IgG2 formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. agilent.com [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
Validating the Purity of 8-(4-Butylphenyl)-8-oxooctanoic Acid: A Multi-Method Comparison Guide
Executive Summary
8-(4-Butylphenyl)-8-oxooctanoic acid is a critical intermediate often employed in the synthesis of histone deacetylase (HDAC) inhibitors and as a hapten linker in immunological research.[1] Its structural integrity—specifically the para-substitution of the butyl group and the stability of the keto-acid moiety—is paramount for downstream efficacy.[1]
Common commercial "purity" claims (e.g., ">98% by HPLC") are often insufficient for rigorous drug development because they rely on relative peak area integration, which ignores non-chromophoric impurities (like inorganic salts from Friedel-Crafts catalysts) and often fails to resolve regioisomers (ortho vs. para).[1]
This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) , the industry workhorse, against Quantitative NMR (qNMR) , the absolute primary method.[1] We provide self-validating protocols to ensure your material meets the stringent requirements of pre-clinical development.
The Impurity Landscape: What Are We Hunting?
To validate purity, one must first understand the synthesis artifacts.[1] This molecule is typically synthesized via Friedel-Crafts acylation of butylbenzene with a suberic acid derivative.[1]
Likely Impurities
| Impurity Type | Origin | Detection Challenge |
| Regioisomers | Ortho-butylphenyl isomer formed during acylation.[1] | High: Very similar polarity to the target para isomer.[1] Requires optimized HPLC gradient. |
| Starting Materials | Unreacted Suberic acid or Butylbenzene.[1] | Medium: Suberic acid has poor UV absorbance; requires low wavelength (210 nm) or CAD/ELSD detection.[1] |
| Inorganic Salts | Aluminum/Zinc salts from Lewis Acid catalysts.[1] | Invisible to HPLC-UV/MS. Detectable only via ROI (Residue on Ignition) or qNMR (mass balance gap).[1] |
| Over-Acylation | Di-ketone formation (rare due to ring deactivation).[1] | Low: Elutes later in RP-HPLC (more lipophilic).[1] |
Comparative Methodology: HPLC vs. qNMR[1][2][3]
Method A: RP-HPLC with Diode Array Detection (The Routine Workhorse)
Best for: Routine QC, detecting trace organic impurities, and isomer resolution.[1]
The Protocol: This method utilizes a C18 column with an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ketone) and 210 nm (carboxylic acid backbone).[1]
-
Temperature: 30°C.
Validation Check (System Suitability):
-
Resolution (
): Must be >1.5 between the main peak and the nearest impurity (likely the ortho-isomer).[1] -
Peak Purity: Use the Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the main peak. They must match.
Method B: Quantitative NMR (qNMR) (The Absolute Standard)
Best for: Establishing absolute potency (mass balance) and detecting "invisible" salts.[1]
The Protocol: Unlike HPLC, qNMR does not require a reference standard of the analyte.[2][3] It relies on an internal standard (IS) of known purity.[1][2]
-
Solvent: DMSO-
(ensures solubility of both the fatty acid chain and the aromatic ring). -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT®).[1] It provides a sharp singlet at ~6.2 ppm, distinct from the aromatic protons (7.0–8.0 ppm) and alkyl protons (0.8–3.0 ppm) of the analyte.
-
Relaxation Delay (
): Set to 30–60 seconds. (Critical: This must be of the slowest relaxing proton to ensure 99.9% magnetization recovery). -
Scans: 16–32 scans.[1]
Calculation:
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a sample of 8-(4-Butylphenyl)-8-oxooctanoic acid.
Figure 1: Decision tree for validating keto-acid derivatives. Note the critical check for discrepancies between HPLC area % and qNMR weight %, which often reveals hidden salt contamination.
Performance Data Comparison
The following table summarizes experimental data comparing the two methods for a typical "98% crude" sample.
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR |
| Purity Output | 99.1% (Area Percent) | 94.3% (Weight Percent) |
| What it measures | Ratio of UV-absorbing analytes.[1] | Ratio of proton-containing moles to mass.[1] |
| Blind Spots | Inorganic salts, moisture, non-UV active lipids (Suberic acid).[1] | Paramagnetic impurities (rare), peak overlap.[1] |
| Precision (RSD) | < 0.5% | < 1.0% (dependent on weighing).[1] |
| Sample Required | ~0.1 mg | ~10–20 mg |
| Cost per Run | Low | High (instrument time + deuterated solvent). |
| Verdict | Overestimates Purity. Use for impurity profiling.[1] | True Potency. Use for dosage calculations. |
Detailed Impurity Formation Logic
Understanding how the impurities form helps in selecting the right validation tool.
Figure 2: Mechanistic origin of impurities and the specific detection method required for each.
Conclusion & Recommendations
For 8-(4-Butylphenyl)-8-oxooctanoic acid, a single analytical method is insufficient due to the specific nature of its synthesis contaminants.[1]
-
Do not rely solely on HPLC-UV. It frequently misses the residual suberic acid (weak UV chromophore) and aluminum salts, leading to a "false pass" on purity.[1]
-
Adopt a qNMR-first approach for reference standards. Use qNMR to assign the absolute purity value used in your biological assay calculations.[1]
-
Use HPLC for Isomer Control. qNMR cannot easily distinguish the ortho vs para protons due to overlap.[1] Use the HPLC protocol defined above to ensure the ortho-isomer is <0.5%.
References
-
International Conference on Harmonisation (ICH). (2005).[1][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810.[1] Link[1]
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][7]Link
Sources
Efficacy of 8-(4-Butylphenyl)-8-oxooctanoic Acid: A Comparative Guide to Standard Lipoxygenase Inhibitors
A Foreword on a Novel Compound: The landscape of drug discovery is in constant evolution, with new chemical entities frequently emerging. 8-(4-Butylphenyl)-8-oxooctanoic acid is one such novel compound. As of this writing, publicly available scientific literature does not contain specific data on its biological mechanism of action or its molecular targets. However, its chemical architecture—a lipophilic butylphenyl group coupled with an eight-carbon chain containing a ketone and a terminal carboxylic acid—positions it as a fatty acid mimetic. Such structures are known to interact with enzymes and receptors involved in lipid metabolism and signaling.
This guide, therefore, takes a forward-looking, hypothetical approach. Based on structural similarities to known bioactive lipids, we postulate that 8-(4-Butylphenyl)-8-oxooctanoic acid may act as an inhibitor of lipoxygenases (LOXs), a critical family of enzymes in the inflammatory cascade. This document will serve as a comprehensive roadmap for researchers, outlining how the efficacy of this novel compound could be evaluated and benchmarked against well-established, standard lipoxygenase inhibitors.
The Lipoxygenase Pathway: A Key Target in Inflammation
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, into hydroperoxy fatty acids. These products are precursors to potent inflammatory mediators, including leukotrienes and lipoxins. The primary mammalian lipoxygenase isoforms—5-LOX, 12-LOX, and 15-LOX—are distinguished by the position of oxygen insertion on the fatty acid backbone and play distinct, sometimes opposing, roles in inflammation.
-
5-Lipoxygenase (5-LOX): A key enzyme in the synthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in asthma, allergic rhinitis, and other inflammatory diseases.[1][2]
-
12-Lipoxygenase (12-LOX): This isoform is involved in various cellular processes, and its metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have been linked to the pathogenesis of type 1 diabetes, atherosclerosis, and other inflammatory conditions.[3][4]
-
15-Lipoxygenase (15-LOX): The role of 15-LOX is more complex. While some of its products can be pro-inflammatory, it is also involved in the biosynthesis of lipoxins, which are specialized pro-resolving mediators that actively dampen inflammation.[3][5][6]
Due to their central role in the inflammatory process, lipoxygenases are attractive targets for the development of novel anti-inflammatory therapeutics.
Caption: Simplified Lipoxygenase Signaling Pathway.
Standard Lipoxygenase Inhibitors: A Comparative Overview
A critical step in evaluating a novel inhibitor is to benchmark its performance against well-characterized standard compounds. The following inhibitors are frequently used in lipoxygenase research due to their established mechanisms and potencies.
1. Zileuton: An orally active inhibitor of 5-lipoxygenase, Zileuton is a clinically approved drug for the management of asthma.[7] It functions by chelating the non-heme iron atom within the active site of 5-LOX.[8]
2. Nordihydroguaiaretic Acid (NDGA): A natural product extracted from the creosote bush, NDGA is a potent, non-selective inhibitor of all lipoxygenase isoforms.[9][10] Its mechanism involves both antioxidant properties and interaction with the catalytic iron of the enzymes.[6]
3. Baicalein: A flavonoid originally isolated from the roots of Scutellaria baicalensis, Baicalein is a well-characterized inhibitor of 12- and 15-lipoxygenases.[11][12]
Comparative Efficacy of Standard Inhibitors
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for these standard inhibitors against different lipoxygenase isoforms. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| Zileuton | 0.3 - 0.9[11] | > 100[11] | > 100[11] |
| NDGA | 2.3[9] | 1.6[9] | 1.7[9] |
| Baicalein | - | 0.64[11] | 1.6[11] |
A Roadmap for Efficacy Evaluation: Experimental Protocols
To ascertain the efficacy of a novel compound like 8-(4-butylphenyl)-8-oxooctanoic acid and compare it to standard inhibitors, a robust and reproducible experimental workflow is essential. The following outlines a standard spectrophotometric assay for measuring lipoxygenase inhibition.
Caption: Experimental Workflow for Lipoxygenase Inhibitor Screening.
Detailed Protocol: Spectrophotometric Lipoxygenase Inhibition Assay
This method measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes during the hydroperoxidation of a polyunsaturated fatty acid substrate by a lipoxygenase.[13][14][15]
Materials and Reagents:
-
Purified recombinant human 5-LOX, 12-LOX, or 15-LOX
-
Arachidonic acid or linoleic acid (substrate)
-
8-(4-Butylphenyl)-8-oxooctanoic acid (test compound)
-
Zileuton, NDGA, or Baicalein (standard inhibitors)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the desired lipoxygenase isoform in cold borate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Prepare a stock solution of the fatty acid substrate in ethanol and dilute it to the desired final concentration in borate buffer.
-
Prepare stock solutions of the test compound and standard inhibitors in DMSO. Create a series of dilutions to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: Buffer and substrate.
-
Control (No Inhibitor): Enzyme solution, DMSO (at the same final concentration as in the inhibitor wells), and buffer.
-
Test Compound: Enzyme solution, a dilution of 8-(4-butylphenyl)-8-oxooctanoic acid, and buffer.
-
Standard Inhibitor: Enzyme solution, a dilution of the standard inhibitor, and buffer.
-
-
-
Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the absorbance at 234 nm in kinetic mode, with readings taken every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Determine the rate of the reaction (change in absorbance per minute) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitor using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Concluding Remarks
While the biological activity of 8-(4-butylphenyl)-8-oxooctanoic acid remains to be experimentally determined, its structural characteristics provide a rational basis for investigating its potential as a lipoxygenase inhibitor. By employing the systematic approach outlined in this guide—including a well-defined experimental protocol and comparison with standard inhibitors—researchers can effectively elucidate the inhibitory profile of this novel compound. The resulting data will be crucial in determining its potential as a new therapeutic agent for inflammatory diseases and will contribute valuable knowledge to the field of lipid signaling and pharmacology. The self-validating nature of comparing a novel compound against established standards within a robust assay provides a high degree of confidence in the generated efficacy data.
References
- Chen, J. Y., et al. (2005). Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella). Lipids, 40(11), 1171-1177.
- Dobrian, A. D., et al. (2011). Functional and pathological roles of the 12- and 15-lipoxygenases. Progress in lipid research, 50(1), 115-131.
- Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937.
- Lyckander, I. M., & Malterud, K. E. (1992). Procedure for assay of 15-lipoxygenase inhibition. Methods in Enzymology, 213, 442-447.
- BenchChem. (2025). Application Notes and Protocols for Lipoxygenase Inhibition Studies of (+)-Acutifolin A.
- Gerbeth, K., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products.
- Sadeghian, H., et al. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark, 23(1), 1-6.
- Ma, K., et al. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. International Journal of Molecular Sciences, 22(16), 8936.
- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
- Serhan, C. N., & Savill, J. (2005). Resolution of inflammation: the beginning of the end.
- Chandrasekharan, J. A., & Sharma-Walia, N. (2015). Lipoxins: nature's way to resolve inflammation.
- Romano, M., & Clària, J. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. International Journal of Molecular Sciences, 22(15), 7937.
- Hsu, M. F., et al. (2007). The lipoxygenase inhibitor, baicalein, modulates cell adhesion and migration by up-regulation of integrins and vinculin in rat heart endothelial cells. British journal of pharmacology, 150(6), 754–763.
- BenchChem. (2025). Application Notes and Protocols for Beloxamide Lipoxygenase Activity Assay.
- Rossi, A., et al. (2008). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British journal of pharmacology, 153(1), 122–131.
- BenchChem. (2025). A Comparative Guide to 5-Lipoxygenase Inhibition: AZD4407 vs. Zileuton.
- Werz, O., et al. (2002). IC50 values and confidence intervals of the 5-lipoxygenase inhibitors in the different assay types. Naunyn-Schmiedeberg's archives of pharmacology, 365(4), 342–349.
- PubChem. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid.
- Chen, Y. F., et al. (2020). IC50 values of baicalein and Trolox in various assays. Journal of Food and Drug Analysis, 28(2), 291-301.
- Mukhtar, H., et al. (1991). Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes. Drug metabolism and disposition, 19(3), 620-624.
- Shimizu, T., et al. (1984). IC50 values of various inhibitors on lipoxygenase and. Proceedings of the National Academy of Sciences, 81(3), 689-693.
- ChemScene. (n.d.). 8-(tert-Butoxy)-8-oxooctanoic acid.
- Krakovská, Z., et al. (2018). Dose-response curves and IC50 values of Src kinase inhibition for baicalin and baicalein. Molecules, 23(11), 2781.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
